N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrazole carboxylic acid derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time are crucial factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide: shares structural similarities with other pyrazole derivatives such as pyrazoloquinolines and pyrazolopyrimidines.
Piperidine derivatives: These compounds also exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(1-prop-2-enoylpiperidin-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-12(18)16-7-4-5-10(9-16)17-8-6-11(15-17)13(19)14-2/h3,6,8,10H,1,4-5,7,9H2,2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXXUCXBBXGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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